molecular formula C13H14F2O3 B1325911 Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate CAS No. 898752-37-9

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate

Cat. No.: B1325911
CAS No.: 898752-37-9
M. Wt: 256.24 g/mol
InChI Key: YHOZKHKNHDDFEL-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a valerate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-difluorophenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 5-(3,5-Difluorophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(3,5-difluorophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The difluorophenyl group can participate in various binding interactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions and transformations can affect biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate is unique due to its specific ester structure and the presence of the difluorophenyl group

Properties

IUPAC Name

ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOZKHKNHDDFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645585
Record name Ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-37-9
Record name Ethyl 3,5-difluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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